molecular formula C20H36O2 B12664325 3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate CAS No. 82766-40-3

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate

Cat. No.: B12664325
CAS No.: 82766-40-3
M. Wt: 308.5 g/mol
InChI Key: HUZXZYWMBWQTNX-UHFFFAOYSA-N
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Description

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate, also known as citronellyl citronellate, is an organic compound with the molecular formula C20H36O2 and a molecular weight of 308.4986 g/mol . This compound is characterized by its unique structure, which includes two 3,7-dimethyl-6-octenyl groups esterified to each other. It is commonly used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate typically involves the esterification of 3,7-dimethyl-6-octen-1-ol (citronellol) with 3,7-dimethyl-6-octenoic acid (citronellic acid). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in packed bed reactors is also common to facilitate the esterification process .

Chemical Reactions Analysis

Types of Reactions

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be used for substitution reactions.

Major Products

Scientific Research Applications

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,7-dimethyl-6-octenyl 3,7-dimethyloct-6-enoate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fragrance. In biological systems, it may also interact with cell membranes, disrupting microbial cell walls and exerting antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Citronellyl acetate: Similar in structure but with an acetate group instead of another citronellate group.

    Citronellyl isovalerate: Contains an isovalerate group instead of citronellate.

    Citronellyl myristate: Contains a myristate group instead of citronellate .

Uniqueness

3,7-Dimethyl-6-octenyl 3,7-dimethyloct-6-enoate is unique due to its dual citronellate groups, which contribute to its distinct fragrance profile and potential applications in various industries. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial use.

Properties

CAS No.

82766-40-3

Molecular Formula

C20H36O2

Molecular Weight

308.5 g/mol

IUPAC Name

3,7-dimethyloct-6-enyl 3,7-dimethyloct-6-enoate

InChI

InChI=1S/C20H36O2/c1-16(2)9-7-11-18(5)13-14-22-20(21)15-19(6)12-8-10-17(3)4/h9-10,18-19H,7-8,11-15H2,1-6H3

InChI Key

HUZXZYWMBWQTNX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CCOC(=O)CC(C)CCC=C(C)C

Origin of Product

United States

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